4-(3-甲氧基苯胺基)-4-氧代丁酸

描述

4-(3-Methoxyanilino)-4-oxobutanoic acid is a carboxylic acid derivative that is of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss 4-(3-Methoxyanilino)-4-oxobutanoic acid, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of anhydrides with amines or the isolation of intermediates from bacterial cultures. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, 4-methylthio-2-oxobutanoate, an intermediate in the biosynthesis of ethylene from methionine, is isolated from culture fluids of various bacteria and fungi . These methods suggest that the synthesis of 4-(3-Methoxyanilino)-4-oxobutanoic acid could potentially involve similar techniques.

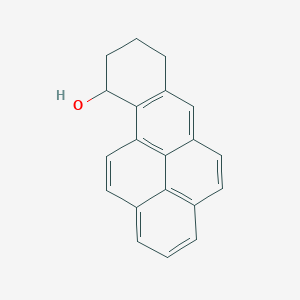

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction studies. For example, the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by these methods, and the crystal structure was described in detail . The geometrical parameters obtained from X-ray diffraction studies are in agreement with calculated values using DFT methods . This suggests that the molecular structure of 4-(3-Methoxyanilino)-4-oxobutanoic acid could be analyzed using similar techniques to confirm its geometry and electronic properties.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. For instance, 4-methylthio-2-oxobutanoate is a precursor to methional, which induces apoptosis in certain cell lines . The carboxylic acid derivative 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid shows significant anticancer activity and interacts with DNA, suggesting an intercalative binding mode . These findings indicate that 4-(3-Methoxyanilino)-4-oxobutanoic acid may also undergo specific chemical reactions that could be relevant for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include thermal stability, vibrational wavenumbers, and electronic properties such as HOMO and LUMO analysis. For example, the thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is determined using DTA and TGA analysis . The first hyperpolarizability and molecular electrostatic potential maps are also reported for these compounds, which are important for understanding their reactivity and interaction with other molecules . These analyses could be applied to 4-(3-Methoxyanilino)-4-oxobutanoic acid to determine its physical and chemical characteristics.

科学研究应用

1. 药物化学

4-(3-甲氧基苯胺基)-4-氧代丁酸已在药物化学中得到探索,特别是在有机锡(IV)衍生物的合成和表征中。这些衍生物显示出作为抗菌剂的潜力,并对肺癌和 Vero 细胞系表现出活性,对正常细胞系的抑制作用最小 (Sirajuddin 等人,2019 年)。

2. 生化药理学

在生化药理学中,4-(3-甲氧基苯胺基)-4-氧代丁酸及其衍生物已显示出在特定细胞系中诱导细胞凋亡,表明在甲硫氨酸拯救途径等细胞机制中发挥作用。这对于了解人类细胞中的生化过程和潜在的治疗应用具有重要意义 (Tang 等人,2006 年)。

3. 有机化学和催化

在有机化学领域,4-(3-甲氧基苯胺基)-4-氧代丁酸参与反应,导致形成复杂的有机化合物。这些化合物是非线性光学材料的潜在候选物,在先进材料的开发中显示出巨大的潜力 (Raju 等人,2015 年)。

4. 分析化学

在分析化学中,4-(3-甲氧基苯胺基)-4-氧代丁酸的衍生物已被用于开发灵敏的检测方法,例如 ELISA,用于检测农业样品中的特定化合物。这在食品安全和环境监测中具有重要意义 (Zhang 等人,2008 年)。

5. 新型化合物的合成

该化合物还参与具有潜在药理学意义的新型化合物的合成。这些化合物已在各种生物测定中显示出活性,表明它们在药物开发中的潜力 (Zhang 等人,2009 年)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with enzymes such as cytokinin oxidase/dehydrogenase (ckx) in plants

Mode of Action

The mode of action of 4-(3-Methoxyanilino)-4-oxobutanoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been shown to inhibit enzymes like ckx, affecting their normal function .

Biochemical Pathways

Cytokinins are hormones that regulate multiple processes in plants, including cell division and differentiation, regulation of seed germination, bud formation, and senescence processes .

Result of Action

Related compounds have been shown to have effects on plant growth and development .

属性

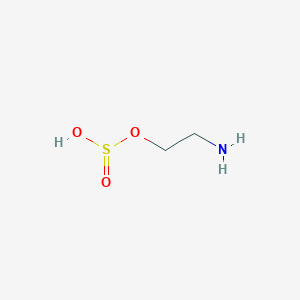

IUPAC Name |

4-(3-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSAAWQLSTXCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

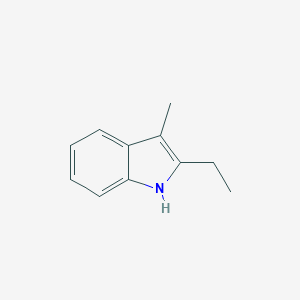

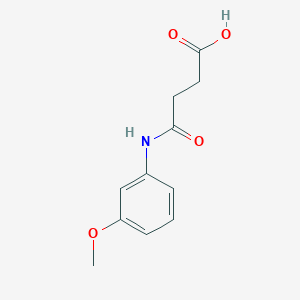

COC1=CC=CC(=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304501 | |

| Record name | 4-(3-Methoxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyanilino)-4-oxobutanoic acid | |

CAS RN |

16141-44-9 | |

| Record name | 4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16141-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16141-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Methoxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。